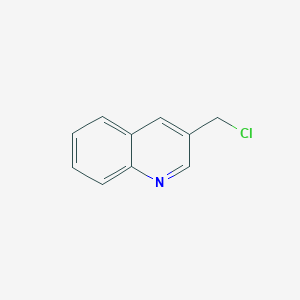

3-(Chloromethyl)quinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOGFOBIDOVCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446369 | |

| Record name | 3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104325-51-1 | |

| Record name | 3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl Quinoline and Its Analogues

Strategies for Synthesis of 2-chloro-3-(chloromethyl)quinolines

The synthesis of 2-chloro-3-(chloromethyl)quinolines is of particular interest as the chloro substituent at the 2-position provides a reactive handle for further chemical modifications. Various synthetic approaches have been explored to achieve this specific substitution pattern.

A common and logical starting point for the synthesis of 2-chloro-3-(chloromethyl)quinolines is the corresponding 2-chloroquinoline-3-carbaldehyde. This aldehyde can be prepared through methods such as the Vilsmeier-Haack reaction on acetanilides rsc.orgresearchgate.net. The transformation of the carbaldehyde group into a chloromethyl group is a key step in this synthetic sequence.

One straightforward approach involves a two-step process: the reduction of the carbaldehyde to a hydroxymethyl group, followed by chlorination. The reduction of the aldehyde at the 3-position of the quinoline (B57606) ring to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol (B155800), can be achieved using standard reducing agents. For instance, the Cannizzaro reaction of 2-chloro-3-formylquinolines can yield the corresponding alcohol alongside the carboxylic acid ias.ac.in. Following the reduction, the resulting primary alcohol can be converted to the desired chloromethyl derivative. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). This well-established method for converting alcohols to alkyl chlorides proceeds with good yields and is a common transformation in organic synthesis.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of alkenes and has been utilized in the synthesis of quinoline derivatives researchgate.netwikipedia.orgnrochemistry.comorganic-chemistry.orgconicet.gov.ar. While a direct one-pot successive Arbuzov/HWE reaction for the synthesis of 2-chloro-3-(chloromethyl)quinoline (B1586034) is not extensively documented, the principles of these reactions suggest a potential synthetic route. The Arbuzov reaction is a key method for preparing phosphonates, which are the reactants in the HWE olefination nrochemistry.com. A hypothetical one-pot sequence could involve the in-situ formation of a phosphonate via the Arbuzov reaction, which then undergoes an intramolecular HWE reaction to form the quinoline ring. However, the specific application of this one-pot strategy to generate the 2-chloro-3-(chloromethyl)quinoline structure requires further investigation. A facile Horner–Wadsworth–Emmons route to 2-quinolones has been reported, which involves the N-acylation of o-aminophenylketones with phosphonoalkanoylchlorides, followed by an intramolecular HWE olefination researchgate.net. This demonstrates the utility of the HWE reaction in quinoline ring formation.

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group wikipedia.orgnih.govnih.gov. To synthesize 2-chloro-3-(chloromethyl)quinoline via this method, appropriate starting materials bearing the necessary chloro and chloromethyl precursors are required. For instance, the condensation of a 2-aminoaryl ketone with 1,3-dichloroacetone could potentially yield the target molecule. The reaction is typically catalyzed by acids or bases wikipedia.org. Various catalysts, including ytterbium triflate, have been employed to improve the efficiency of the Friedländer synthesis researchgate.net.

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 2-Aminoaryl ketone | 1,3-Dichloroacetone | Acid or Base | 2-Chloro-3-(chloromethyl)quinoline |

This table illustrates a potential application of the Friedländer synthesis to obtain the desired product. The specific reaction conditions would need to be optimized to favor the desired annulation and prevent side reactions.

An alternative approach to the quinoline skeleton involves the use of quinazolinone intermediates derived from o-anthranilic acids. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives starting from o-anthranilic acids has been reported mdpi.com. This method provides a key intermediate that could potentially be converted to the desired quinoline. The transformation of a quinazolinone ring into a quinoline ring is a known process, although it can require specific reagents and conditions researchgate.netrsc.orgresearchgate.net. For example, a catalyst-free method for the regioselective hydrated ring-opening and formylation of quinazolinones has been developed, indicating the possibility of manipulating the quinazolinone core rsc.org. Further synthetic steps would be necessary to convert the opened ring or the quinazolinone itself into the 2-chloro-3-(chloromethyl)quinoline structure.

Preparation from 2-chloroquinoline-3-carbaldehydes

Regioselective Synthesis of Chloromethylated Quinolines

The direct and regioselective introduction of a chloromethyl group onto a pre-formed quinoline ring presents a synthetic challenge. While methods for the regioselective functionalization of quinolines through C-H activation have been extensively reviewed, the direct chloromethylation is less common mdpi.comnih.govsemanticscholar.org. Electrophilic aromatic substitution on the quinoline ring is complex due to the deactivating effect of the nitrogen atom, which directs substitution to specific positions depending on the reaction conditions.

Electrophilic cyclization of N-(2-alkynyl)anilines has been shown to be a viable method for the synthesis of substituted quinolines with good regioselectivity nih.gov. However, the direct introduction of a chloromethyl group via an electrophilic attack on the quinoline nucleus is not a standard procedure. Research in this area is ongoing, with a focus on developing new catalytic systems that can control the regioselectivity of C-H functionalization on the quinoline scaffold mdpi.comnih.govsemanticscholar.org.

Friedel-Crafts Alkylation of Preformed Quinolines

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is generally not a viable method for the direct chloromethylation of a preformed quinoline ring to achieve 3-(chloromethyl)quinoline. This limitation arises from the fundamental electronic properties of the quinoline molecule. The nitrogen atom within the heterocyclic ring acts as a Lewis base, readily forming a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction deactivates the entire ring system towards further electrophilic attack.

Furthermore, electrophilic substitution on quinoline, when it can be induced to occur, preferentially takes place on the electron-rich benzene (B151609) ring at positions C5 and C8, rather than on the electron-deficient pyridine (B92270) ring where the C3 position is located.

Radical Chloromethylation Using Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This methodology relies on a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. In the context of quinoline functionalization, this approach is typically used to generate nucleophilic alkyl radicals which then add to the electron-deficient quinoline ring.

While photoredox catalysis has been successfully employed for various alkylations of quinoline, specific protocols for a direct radical chloromethylation to yield this compound are not prominently detailed in the literature. The general strategy involves the generation of a radical species which then undergoes addition to the protonated quinoline ring, followed by an oxidation and deprotonation sequence to restore aromaticity. However, the direct generation and application of a chloromethyl radical for this purpose remains a specialized area.

Synthesis of Related Chloromethyl-Substituted Quinoline Derivatives

Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate Synthesis

A notable example of a di-halomethylated quinoline is ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. This compound serves as a valuable building block for the synthesis of more complex molecular architectures. A reported synthesis for this derivative involves a radical bromination step. rsc.org The precursor, an ethyl 4-methyl-2-(chloromethyl)quinoline-3-carboxylate, is subjected to radical bromination conditions using N-Bromosuccinimide (NBS). This reaction selectively targets the methyl group at the C4 position, affording the desired product in a high yield of 81%. rsc.org

| Precursor | Reagent | Product | Yield |

| Ethyl 4-methyl-2-(chloromethyl)quinoline-3-carboxylate | N-Bromosuccinimide (NBS) | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | 81% rsc.org |

2-chloromethyl-4(3H)-quinazolinone Derivatives

An improved and efficient one-step synthesis for 2-chloromethyl-4(3H)-quinazolinone derivatives has been developed, utilizing ortho-anthranilic acids as the starting material. nih.gov This procedure provides a significant advancement over previous multi-step methods. The reaction involves the condensation of an o-anthranilic acid with chloroacetonitrile. Research has shown that increasing the amount of chloroacetonitrile used in the reaction remarkably improves the yields of the desired 2-chloromethyl-4(3H)-quinazolinone product. nih.gov This method allows for the convenient preparation of these important intermediates, which can be further modified, for example, by conversion to 2-hydroxymethyl-4(3H)-quinazolinones in a one-pot process. nih.gov

| Starting Material | Reagent | Key Finding |

| o-Anthranilic Acids | Chloroacetonitrile | Increasing the amount of chloroacetonitrile significantly improves product yield. nih.gov |

5-(4-chloromethyl)phenyl)-8-tosylquinoline Synthesis

The synthesis of 5-(4-chloromethyl)phenyl)-8-tosylquinoline can be effectively achieved through modern cross-coupling chemistry, specifically the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

A plausible synthetic route involves the coupling of an appropriately functionalized quinoline, such as 5-bromo-8-tosylquinoline, with (4-(chloromethyl)phenyl)boronic acid. The tosyl group serves as a protecting group for the hydroxyl function at the C8 position. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a suitable solvent system. This strategy allows for the direct and selective formation of the C-C bond between the quinoline C5 position and the chloromethyl-substituted phenyl ring.

Chemical Reactivity and Transformation of 3 Chloromethyl Quinoline

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group of 3-(chloromethyl)quinoline is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the quinoline (B57606) ring.

This compound readily reacts with various primary and secondary amines to form the corresponding aminomethylquinoline derivatives. These reactions are typically carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) (TEA) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction. researchgate.netnih.govresearchgate.net

For instance, the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with various aliphatic and aromatic amines in absolute ethanol with triethylamine yields a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]amine derivatives. nih.gov Similarly, substituted aromatic primary and secondary amines react with 3-(chloromethyl)-2-chloro-6-methylquinoline in the presence of triethylamine and K2CO3 to produce secondary and tertiary amines. researchgate.net The synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline has been achieved through the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline (B41778) in absolute ethanol using triethylamine as a base. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Chloro-3-(chloromethyl)-8-methylquinoline | Aliphatic/Aromatic amines | Triethylamine (TEA) | Absolute Ethanol | N-[(2-chloro-8-methylquinolin-3-yl)methyl]amine derivatives |

| 3-(Chloromethyl)-2-chloro-6-methylquinoline | Substituted aromatic primary/secondary amines | Triethylamine (TEA), K2CO3 | - | Secondary and tertiary amines with a 2-chloro-6-methylquinoline (B1583817) moiety |

| 2-Chloro-3-(chloromethyl)-6-methylquinoline | Aniline | Triethylamine (TEA) | Absolute Ethanol | N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline |

The chloromethyl group can also be displaced by sulfur and oxygen nucleophiles. Reactions with thiols lead to the formation of thioethers, while reactions with alcohols or phenols yield ethers. For example, quinolinium salts derived from the dimerization of 2-chloro-3-(chloromethyl)quinolines can be further reacted with phenol (B47542) and thiophenol in basic conditions to afford the corresponding ether and thioether. irantypist.comtandfonline.com The Williamson ether synthesis, involving the reaction of ethyl 2-(chloromethyl)quinoline-3-carboxylate with substituted phenols in the presence of a base like potassium carbonate, is a common method for preparing phenoxymethylquinoline derivatives. tandfonline.com This in-situ ether formation is a key step in the synthesis of various complex heterocyclic systems. beilstein-journals.org

This compound and its derivatives serve as alkylating agents for various N-heterocyclic compounds. organic-chemistry.orgmdpi.com For example, 2-chloro-3-(chloromethyl)benzo[h]quinoline (B12519621) has been used to N-alkylate heterocycles like piperidin-4-one and 4(3H)-pyrimidone. This reaction is efficiently catalyzed by ZnO nanorods in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The nitrogen atom of the quinoline ring can be quaternized to form quinolinium salts. This can occur through various reactions. For instance, a domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes, followed by dimerization, leads to the formation of novel dimer quinolinium salts. irantypist.comtandfonline.comresearchgate.net Dihydroquinolinium salts can also be prepared and subsequently oxidized to form 3-hydroxyquinoline (B51751) derivatives. rsc.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The reactivity of the chloromethyl group, often in combination with other functional groups on the quinoline ring, allows for the construction of various fused heterocyclic systems. These reactions are crucial for the synthesis of complex polycyclic molecules with potential biological activities. scialert.netsemanticscholar.orgosti.gov

Intramolecular cyclization is a key strategy for building fused rings onto the quinoline scaffold. A notable example is the intramolecular Heck reaction of 2-chloro-3-(phenoxymethyl)quinolines, which provides a novel route to 6H-chromeno[4,3-b]quinolines. researchgate.net Another approach involves the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)quinoline-3-carboxylic acids, prepared from ethyl 2-(chloromethyl)quinoline-3-carboxylate, to yield tetracyclic benzoxepinoquinoline systems. tandfonline.comtandfonline.combeilstein-journals.org Furthermore, the reaction of 3-(chloromethyl)-2-chloroquinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one leads to the formation of dihydropyrimidothiazinoquinolinone derivatives through an initial nucleophilic substitution followed by an intramolecular cyclization. orgchemres.org

Palladium-Catalyzed Domino Sonogashira Coupling and Dimerization

A palladium-catalyzed domino reaction involving 2-chloro-3-(chloromethyl)quinolines and terminal acetylenes leads to the formation of novel dimeric quinolinium salts in good to high yields. researchgate.netresearchgate.nettandfonline.com This process combines a Sonogashira cross-coupling with an in-situ dimerization. tandfonline.com The reaction is typically catalyzed by a palladium complex, such as one generated from palladium(II) chloride and triphenylphosphine, in the presence of a base like triethylamine and a copper(I) co-catalyst. tandfonline.com

The reaction tolerates a variety of substituents on the quinoline ring, including methyl, methoxy, chlorine, and bromine, as well as both aromatic and aliphatic terminal acetylenes. tandfonline.com For example, the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with phenylacetylene (B144264) yields the corresponding dimeric quinolinium salt. tandfonline.com The scope also extends to substrates like 2-chloro-3-(chloromethyl)benzo[h]quinoline. irantypist.com The resulting quinolinium salts can be further modified, for instance, by reaction with phenoxide and thiophenoxide to yield the corresponding ether and thioether derivatives. researchgate.netresearchgate.netirantypist.com

Table 2: Palladium-Catalyzed Domino Sonogashira Coupling and Dimerization tandfonline.com

| Quinoline Substrate | Acetylene (B1199291) Substrate | Catalyst System | Product | Yield |

| 2-Chloro-3-(chloromethyl)-8-methylquinoline | Phenylacetylene | PdCl2, PPh3, TEA, Toluene | Dimeric quinolinium salt | Good |

| 2-Chloro-3-(chloromethyl)quinoline (B1586034) | Phenylacetylene | PdCl2, PPh3, TEA, Toluene | Dimeric quinolinium salt | Good |

| 2-Chloro-3-(chloromethyl)quinoline | Propargyl alcohol | PdCl2, PPh3, TEA, Toluene | Dimeric quinolinium salt | Good |

| 2-Chloro-3-(chloromethyl)benzo[h]quinoline | Phenylacetylene | PdCl2, PPh3, TEA, Toluene | Dimeric quinolinium salt | 81-87% |

| 2-Chloro-3-(chloromethyl)benzo[h]quinoline | Propargyl phenoxide | PdCl2, PPh3, TEA, Toluene | Dimeric quinolinium salt | 81-87% |

The proposed mechanism for the domino Sonogashira coupling and dimerization begins with the in-situ formation of a Pd(0) complex. irantypist.com This is followed by the oxidative addition of the aryl-chloride bond of the quinoline to the palladium center. irantypist.com The resulting intermediate undergoes a reaction with the terminal acetylene in the presence of a base to form an alkynylpalladium complex. irantypist.com Reductive elimination then yields the 3-(chloromethyl)-2-alkynylquinoline intermediate. irantypist.com Finally, a nucleophilic substitution occurs where the nitrogen atom of one molecule attacks the sp3-hybridized carbon of the chloromethyl group of another molecule, leading to the formation of the dimeric salt. irantypist.com

Intramolecular Heck Reactions

The intramolecular Heck reaction provides a powerful tool for the synthesis of fused polycyclic quinoline systems. researchgate.netwikipedia.org A notable application is the synthesis of 6H-chromeno[4,3-b]quinolines from 2-chloro-3-(phenoxymethyl)quinolines. researchgate.net This reaction is catalyzed by bis(triphenylphosphine)palladium(II) dichloride in acetonitrile (B52724) at elevated temperatures. researchgate.net The intramolecular Heck reaction offers an efficient route to these complex scaffolds, which can be challenging to prepare through other methods. researchgate.net The reaction proceeds via the coupling of an aryl halide with an alkene within the same molecule. wikipedia.org

[4 + 2] Cycloaddition of Aza-o-Quinone Methides

Aza-ortho-quinone methides (aza-o-QMs), which can be generated in situ from precursors like N-(o-chloromethyl)aryl sulfonamides, are reactive intermediates used in [4+2] cycloaddition reactions to construct N-heterocycles. acs.orgnih.gov These aza-dienes react with various dienophiles. For instance, their reaction with enaminones via an inverse electron demand Diels-Alder reaction provides a route to 3-aroyl/acyl quinolines. acs.org The reaction typically involves a [4+2] cycloaddition followed by an aromatization step. acs.org

The scope of this reaction is broad, tolerating a range of substituted enaminones and aza-o-quinone methides. acs.org Furthermore, these reactive intermediates can undergo cycloaddition with other partners like fulvenes to yield tetrahydroquinoline derivatives. thieme-connect.com The reaction is generally promoted by a base, such as sodium carbonate. acs.orgthieme-connect.com

Multi-component Reactions Utilizing Quinoline-3-carbaldehyde Precursors

Quinoline-3-carbaldehydes, which are precursors to this compound, are valuable substrates in multi-component reactions (MCRs) for the synthesis of complex molecular architectures. thieme-connect.commdpi.comnih.gov These reactions offer an efficient and atom-economical approach to building diverse heterocyclic systems. thieme-connect.com

For example, a three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a cyclohexanedione, and barbituric acid, promoted by DABCO in ethanol, yields four-ring annulated systems. thieme-connect.com The proposed mechanism involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular O-cyclization. thieme-connect.com

Other MCRs involving quinoline-3-carbaldehyde derivatives include the Ugi four-component reaction to produce quinoline-based peptides and one-pot cyclocondensation reactions with compounds like 4-hydroxycoumarins and malononitrile (B47326) to form pyrano[3,2-c]chromene derivatives. mdpi.compreprints.org

Role of this compound as a Versatile Building Block in Complex Molecule Synthesis

This compound and its derivatives are recognized as highly versatile building blocks in organic synthesis, primarily due to the reactive chloromethyl group attached to the quinoline scaffold. solubilityofthings.com This reactivity allows for a wide range of chemical transformations, enabling the construction of more complex, polycyclic, and substituted quinoline-based structures. irantypist.com These complex molecules are of significant interest in medicinal chemistry and materials science. chemimpex.comnumberanalytics.com The chloromethyl group serves as a key handle for introducing various functionalities through nucleophilic substitution and for participating in metal-catalyzed cross-coupling reactions. solubilityofthings.com

Research has demonstrated the utility of this compound derivatives in synthesizing a diverse array of complex molecules, from novel quinolinium salts to fused heterocyclic systems. These synthetic strategies often leverage the compound's ability to react with different nucleophiles and to undergo sophisticated, often one-pot, multi-step reaction sequences.

Domino Sonogashira Coupling and Dimerization

One notable application involves a palladium-catalyzed domino reaction. In this process, 2-chloro-3-(chloromethyl)quinolines react with terminal acetylenes in a Sonogashira coupling, which is immediately followed by an in-situ dimerization of the resulting adduct. This sequence produces novel dimeric quinolinium salts in good to high yields. irantypist.com The reaction is sensitive to conditions, with optimal yields achieved under a nitrogen atmosphere at elevated temperatures. irantypist.com These synthesized quinolinium salts are not final products but can be further elaborated; for instance, they react with nucleophiles like phenol and thiophenol to yield corresponding ethers and thioethers, demonstrating their potential for further diversification. irantypist.com

Table 1: Synthesis of Dimer Quinolinium Salts via Domino Sonogashira Coupling irantypist.com

| Starting Quinoline | Terminal Alkyne | Catalyst System | Solvent | Temp. (°C) | Product | Yield (%) |

| 2-chloro-3-(chloromethyl)quinoline | Phenylacetylene | PdCl₂, PPh₃, TEA | CH₃CN | 80 | Dimer 3a | 88 |

| 2-chloro-3-(chloromethyl)quinoline | Propargyl phenoxide | PdCl₂, PPh₃, TEA | CH₃CN | 80 | Dimer 3b | 87 |

| 2-chloro-3-(chloromethyl)benzo[h]quinoline | Phenylacetylene | PdCl₂, PPh₃, TEA | CH₃CN | 80 | Dimer 3m | 87 |

| 2-chloro-3-(chloromethyl)benzo[h]quinoline | Propargyl phenoxide | PdCl₂, PPh₃, TEA | CH₃CN | 80 | Dimer 3n | 81 |

Synthesis of Bioactive Heterocycles

The versatility of this compound derivatives extends to the synthesis of molecules with potential biological activity. For example, derivatives of 2-chloro-3-(chloromethyl)quinoline are used to create 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives. samipubco.comcbijournal.com This synthesis involves the reaction of the chloromethylquinoline with 1H-benzo[d]imidazole-2-thiol. samipubco.comcbijournal.com The reaction proceeds smoothly in the presence of a catalyst, such as copper nanoparticles, to afford the target compounds in high yields. samipubco.com These products merge the quinoline and benzimidazole (B57391) scaffolds, both of which are known to be important pharmacophores in medicinal chemistry. samipubco.com

Table 2: Synthesis of 3-((1H-Benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline Derivatives samipubco.com

| Starting Quinoline Derivative | Reactant | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| 2-chloro-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 0.67 | 95 |

| 2,6-dichloro-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 1 | 97 |

| 2-chloro-6-methyl-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 1 | 92 |

| 2-chloro-6-methoxy-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 1 | 90 |

Construction of Fused and Polycyclic Systems

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, a derivative, serves as a key intermediate for building complex tetracyclic-fused quinoline systems. beilstein-journals.org A three-step route has been developed to synthesize 12-phenylbenzo beilstein-journals.orgcymitquimica.comoxepino[3,4-b]quinolin-13(6H)-one derivatives. The process begins with the reaction of the chloromethyl compound with various substituted phenols, followed by hydrolysis, and finally an intramolecular Friedel–Crafts acylation using polyphosphoric acid (PPA) or Eaton's reagent. beilstein-journals.org This strategy highlights how the chloromethyl group facilitates the initial C-O bond formation, which is crucial for the subsequent cyclization to form the seven-membered oxepine ring fused to the quinoline core. beilstein-journals.org

In another example of building complex structures, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate is used as a substrate in a one-pot synthesis to produce 2,4-bis((E)-styryl)quinoline-3-carboxylates. rsc.orgrsc.org This process involves successive Arbuzov and Horner–Wadsworth–Emmons (HWE) reactions, showcasing a flexible method that avoids expensive catalysts and tolerates a wide range of substituents. rsc.orgrsc.org The presence of two different halomethyl groups at the 2- and 4-positions allows for selective and sequential reactions to build the bis(styryl) structure. rsc.org

Advanced Applications in Synthetic Chemistry

Precursors for Drug-Like Compounds

3-(Chloromethyl)quinoline and its derivatives are pivotal intermediates in the synthesis of a variety of drug-like compounds. chemimpex.comsolubilityofthings.com The quinoline (B57606) scaffold itself is a well-known pharmacophore present in numerous natural and synthetic bioactive molecules. scbt.comrsc.org The chloromethyl group at the 3-position provides a reactive handle for nucleophilic substitution reactions, enabling the attachment of diverse functional groups and the construction of more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. solubilityofthings.comnih.gov

For instance, 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives have been utilized in the synthesis of compounds with potential antituberculosis activity. samipubco.comcbijournal.com In one approach, these derivatives are reacted with 1H-benzo[d]imidazole-2-thiol to produce novel quinoline-benzimidazole hybrids. samipubco.comcbijournal.com

Camptothecin (B557342) and its analogues are potent anticancer agents, and the synthesis of their structural precursors, or synthons, is an active area of research. 2-Chloro-3-(chloromethyl)quinolines serve as key starting materials for creating the core structures of camptothecin. nanosociety.us These intermediates can undergo palladium-catalyzed domino reactions with terminal acetylenes, leading to the formation of complex quinolinium salts that are precursors to the pyranoquinoline core of camptothecin. irantypist.com

Research has demonstrated the synthesis of various camptothecin synthons, such as 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, starting from 2-chloro-3-(chloromethyl)-8-methylquinoline. iucr.org These synthetic strategies highlight the importance of this compound derivatives in building the complex polycyclic systems required for camptothecin-like biological activity.

Derivatives of this compound have shown significant promise in the development of new larvicidal agents. who.int Specifically, a series of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones, synthesized from 2-chloro-3-(chloromethyl)quinolines, have demonstrated potent larvicidal activity against the non-biting midge Chironomus tentans. who.int

In these studies, various substituted 2-chloro-3-(chloromethyl)quinolines were reacted with 4(3H)-quinazolinone to produce the target compounds. who.int The resulting derivatives exhibited significant mortality rates against the larvae, with some compounds showing 100% mortality at specific concentrations. who.intresearchgate.net This line of research suggests that the quinoline-quinazolinone scaffold derived from this compound is a promising framework for developing new and effective larvicides. who.int

Table 1: Larvicidal Activity of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones against C. tentans

| Compound | Substituent on Quinoline | Concentration (µg/mL) | % Mortality (after 24h) |

|---|---|---|---|

| 5a | H | 40-100 | High |

| 5b | 8-Methyl | 40-100 | High |

| 5c | 6-Methyl | 40-100 | High |

| 5d | 6-Chloro | 40-100 | High |

| 5e | 6-Fluoro | 40-100 | High |

Source: Adapted from research on larvicidal agents. who.int

Exploration in Material Science

The unique electronic and photophysical properties of the quinoline ring system make this compound and its derivatives attractive for applications in material science. scbt.com Quinolines are utilized in the creation of advanced materials such as polymers and dyes. scbt.com

In the field of organic electronics, hole-transporting materials (HTMs) are crucial components of Organic Light-Emitting Diodes (OLEDs). gatech.edugoogle.com These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to produce light. gatech.edu Quinoline derivatives are being explored for this purpose due to their inherent electronic properties. scbt.com

While direct research on this compound for OLEDs is specific, the broader class of quinoline-containing molecules is of significant interest. For example, di(arylcarbazole) substituted oxetanes have been synthesized and shown to be effective HTMs in OLEDs. mdpi.com These materials exhibit high thermal stability and form stable amorphous layers, which are desirable properties for device fabrication. mdpi.com The development of such materials often involves synthesizing complex organic molecules where quinoline or similar heterocyclic structures can play a key role in tuning the electronic properties for efficient hole transport. The synthesis of such complex molecules can be facilitated by reactive intermediates like this compound.

Table 2: Performance of an OLED Device Using a Di(arylcarbazole)-substituted Oxetane as the Hole-Transporting Layer

| Parameter | Value |

|---|---|

| Turn-on Voltage | 3.4 V |

| Maximum Brightness | 13,193 cd/m² |

| Luminous Efficiency | 3.8 cd/A |

| Power Efficiency | 2.6 lm/W |

Source: Data from a study on hole transporting materials for OLEDs. mdpi.com

Theoretical and Mechanistic Investigations

Computational Studies on Reaction Mechanisms

While detailed computational studies focusing exclusively on the reaction mechanisms of 3-(chloromethyl)quinoline are not extensively documented in publicly available literature, the principles of computational chemistry are widely applied to understand the reactivity of related heterocyclic systems. These studies are crucial for elucidating complex reaction pathways, identifying transient intermediates, and calculating the energy profiles of chemical reactions. Methodologies such as quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations are employed to investigate reaction dynamics, for instance, in the study of reactions like the H-abstraction from methyl chloride by a hydroxyl radical at air-water interfaces. acs.org

Density Functional Theory (DFT) stands as a primary computational tool for investigating the electronic structure and reactivity of organic molecules, including quinoline (B57606) derivatives. researchgate.net DFT calculations allow for the exploration of reaction mechanisms and the origins of selectivity in chemical transformations. researchgate.net For related heterocyclic compounds, DFT has been used to support proposed reaction pathways. mdpi.com For example, in studies of corrosion inhibition, DFT is extensively used to analyze the charge transfer reactions between heterocyclic inhibitors and metal surfaces. rsc.org

Commonly used functionals in these types of studies include the hybrid B3LYP functional, which provides a good balance of computational cost and accuracy, and the M06 functional. researchgate.net In theoretical studies of other heterocycles, the B3LYP hybrid DFT method has been used with basis sets like 6-31++G(2d,2p) to investigate structure, tautomerism, and reaction mechanisms. researchgate.net These computational approaches are powerful for predicting the most likely pathways for reactions involving compounds like this compound, even if specific results for this compound are not widely published.

The control of regioselectivity and stereochemistry is paramount in the synthesis of complex molecules derived from quinoline precursors. In domino reactions that form quinolines, the stereoselective formation of alkenes has been observed, with the incoming nucleophile adding in a cis orientation to the aromatic ring. orientjchem.org

In syntheses that utilize derivatives of this compound, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, specific stereochemical outcomes are observed. For instance, in a one-pot successive Arbuzov and Horner–Wadsworth–Emmons (HWE) reaction to produce 2,4-bis((E)-styryl)quinoline-3-carboxylates, the geometry of the resulting vinyl groups was determined. rsc.orgacs.org Analysis of the 1H NMR spectrum revealed large coupling constants (J ≈ 16.0 Hz) for the vinylic protons, which is characteristic of an E-stereoisomer, indicating the reaction proceeds with high stereoselectivity. rsc.orgacs.org

Furthermore, the stereochemistry of substituents can have a profound impact on biological activity. In a study of 4-aminoquinolines, substitutions on a piperazine (B1678402) ring attached to the quinoline core exerted a significant and stereospecific influence on the compound's affinity and potency for its biological target. mdpi.combeilstein-journals.org

Structure-Reactivity Relationships in this compound Transformations

The relationship between the chemical structure of quinoline derivatives and their reactivity is a cornerstone of their application in synthesis and medicinal chemistry. The functional groups attached to the quinoline scaffold dictate the molecule's properties and biological interactions. beilstein-journals.org

The substituent at the 3-position of the quinoline ring is often a critical determinant of biological activity. mdpi.combeilstein-journals.org Structure-activity relationship (SAR) studies on various quinoline-based compounds have repeatedly highlighted the importance of this position. For example, in one series of α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be an absolute requirement for activity. mdpi.combeilstein-journals.org Similarly, for a series of kinase inhibitors, a carboxylic acid group at the 3-position of the quinoline scaffold was identified as crucial for potent inhibitory activity.

However, structure-property relationship (SPR) studies, which run parallel to SAR, have revealed that certain 3-substituted 4(1H)-quinolone analogues can be limited by poor solubility and rapid metabolic degradation, demonstrating the need to balance biological activity with favorable physicochemical properties.

Influence of Substituents on Reaction Outcomes

Substituents on the quinoline ring and on reacting partners can significantly influence the outcome of chemical transformations involving this compound and its derivatives. These effects can be electronic or steric in nature.

In a Williamson ether synthesis involving the reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with various substituted phenols, high yields were generally obtained regardless of the electronic properties or position of the substituents on the phenol (B47542). However, a notable exception was observed with sterically bulky groups. The presence of a tert-butyl group at the ortho-position of the phenol led to a significant decrease in reaction yield, highlighting the role of steric hindrance.

Conversely, in the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates, the reaction tolerated a wide range of substituents on the aromatic aldehydes used in the Horner–Wadsworth–Emmons step. acs.org This suggests that for this particular transformation, the electronic nature of the substituent on the reacting aldehyde has a minimal effect on the reaction's success. acs.org

While some reaction steps may be insensitive to substituent effects, the substituents on the final product often play a defining role in its biological activity. In a study of styryl quinoline derivatives, the nature of the substituent at the 8-position of the quinoline ring had a marked effect on cytotoxicity. Compounds bearing a hydroxyl (-OH) group were more cytotoxic than those with a nitro (-NO2) group. rsc.org Furthermore, an electron-withdrawing bromo (-Br) group on the styryl ring also enhanced cytotoxicity. rsc.org

The following tables summarize findings on how substituents can influence reaction yields and biological outcomes.

Table 1: Influence of Phenol Substituents on Williamson Ether Synthesis Yield Reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with substituted phenols.

| Phenol Substituent | Position | Yield (%) | Reference |

| 4-chloro | para | 85 | |

| 4-fluoro | para | 87 | |

| 4-methyl | para | 89 | |

| 2-tert-butyl | ortho | 55 | |

| 4-tert-butyl | para | 82 |

Data sourced from Li, et al. (2014)

Table 2: Influence of Substituents on Cytotoxicity (IC₅₀) of Styryl Quinolines

| Quinoline R¹ (pos. 8) | Styryl R² (pos. 4) | Compound ID | IC₅₀ (μM) | Reference |

| -OH | -SCH₃ | S1A | 4.69 | rsc.org |

| -OH | -OCH₃ | S2A | 3.94 | rsc.org |

| -OH | -Br | S3A | 2.52 | rsc.org |

| -NO₂ | -SCH₃ | S1B | 10.37 | rsc.org |

| -NO₂ | -OCH₃ | S2B | 5.89 | rsc.org |

| -NO₂ | -Br | S3B | 2.89 | rsc.org |

Data sourced from Thomas, et al. (2020) rsc.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(chloromethyl)quinoline derivatives, and how can their purity be validated?

- Methodology : Common approaches include Friedländer condensation, Skraup synthesis, or modifications using β-O-4′ lignin models (). For example, chromium-catalyzed methods enable selective functionalization at the 3-position . Purification typically involves silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 50:2 v/v) . Validation requires HRMS for molecular ion confirmation (e.g., [M+H]+ m/z 502.2377) and ¹H/¹³C NMR to match literature data .

Q. How do structural modifications at the 3-position of quinoline influence physicochemical properties?

- Methodology : Substituents like chloromethyl groups alter electronic density and steric effects. Computational tools (DFT) can predict reactivity, while X-ray crystallography (e.g., dihedral angles in quinolinium salts ) and HPLC logP measurements quantify hydrophobicity. For instance, 3-(chloromethyl) groups enhance electrophilicity, facilitating nucleophilic substitutions in drug design .

Q. What spectroscopic techniques are critical for characterizing this compound intermediates?

- Methodology : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and chloromethyl groups (δ ~4.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons. HRMS validates molecular formulas (e.g., C₂₂H₁₈NO with <0.5 ppm error) . IR spectroscopy identifies C-Cl stretches (~650 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting yields in this compound synthesis be resolved?

- Methodology : Discrepancies arise from reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) is recommended. For example, microwave-assisted synthesis (100°C, 30 min) improves yields compared to traditional reflux (84% vs. <50% in Friedländer reactions) . Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps, such as imine reduction with NaBH₃CN .

Q. What mechanistic insights explain the biological activity of this compound hybrids in anticancer studies?

- Methodology : Compounds like N-(3-(chloromethyl)benzyl)-8-quinolinamide induce G2/M cell cycle arrest (IC₅₀ = 9.23 μM in PC-3 cells) via caspase-3/9 activation . Flow cytometry and Western blotting validate apoptosis pathways. Molecular docking (e.g., with tubulin or DNA topoisomerase II) identifies binding modes, while SAR studies highlight the necessity of the chloromethyl group for potency .

Q. How do crystallographic data inform the design of this compound-based salts?

- Methodology : Single-crystal XRD reveals planar quinolinium rings (rmsd = 0.04 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in 70.22° dihedral systems ). These data guide salt formation (e.g., with HSO₄⁻) to enhance solubility without compromising stability. Hirshfeld surface analysis quantifies non-covalent interactions critical for crystal engineering .

Q. What strategies mitigate challenges in scaling up this compound derivatives for preclinical studies?

- Methodology : Continuous flow reactors reduce batch variability, while green solvents (e.g., acetonitrile/water mixtures) improve safety profiles . Process analytical technology (PAT) monitors intermediates in real-time. For example, Williamson etherification of 2-(chloromethyl)quinoline with thiols requires strict pH control (6.0–7.0) to avoid byproducts .

Data Contradiction Analysis

Q. Why do different synthetic routes for ethyl 2-(chloromethyl)quinoline-3-carboxylate report conflicting yields?

- Resolution : Catalyst choice and energy input are critical. CAN-catalyzed methods at RT yield 84% , whereas microwave/KHSO₄ methods suffer from side reactions (e.g., ester hydrolysis). TLC monitoring (Rf = 0.50 in 50:3 petroleum ether/EtOAc) ensures reaction completion before workup .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。